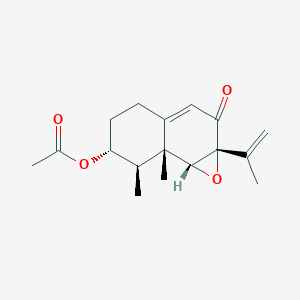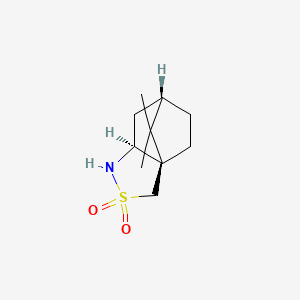
3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide” is an isoxazole derivative. Isoxazoles are a type of heterocyclic aromatic organic compound that have a five-membered ring with an oxygen atom and a nitrogen atom . The benzyloxy and carboxamide groups attached to the isoxazole ring could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely show the isoxazole ring, with the benzyloxy group attached at the 3-position and the N-methyl-N-phenylcarboxamide group attached at the 5-position. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyloxy group could potentially be replaced with another group through nucleophilic substitution . The carboxamide group could also potentially undergo reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Heterocyclic Compound Synthesis
Research by Desimoni et al. (1967) on polynuclear isoxazole types highlights the synthesis of isoxazolo[5,4-d]pyrimidines through reactions involving similar isoxazole carboxamides. This study underscores the versatility of isoxazole derivatives in synthesizing complex heterocyclic systems, potentially relevant to pharmaceutical chemistry and materials science (Desimoni, Grünanger, & Finzi, 1967).
Guleli et al. (2019) describe a three-component, one-pot synthesis method for isoxazole derivatives, showcasing the compound's role in facilitating the efficient synthesis of pharmacologically relevant structures. This highlights the utility of isoxazole carboxamides in streamlining synthetic routes for complex molecules (Guleli et al., 2019).
Antimicrobial and Antioxidant Properties
- Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of certain isoxazole-containing compounds, shedding light on their potential biomedical applications. This research demonstrates the broad applicability of isoxazole derivatives in developing new antimicrobial agents, suggesting a similar potential for 3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide in antimicrobial research (Talupur, Satheesh, & Chandrasekhar, 2021).
Bioorganic and Medicinal Chemistry Applications
- Altug et al. (2017) report on the synthesis of benzenesulfonamide containing isoxazole compounds with significant inhibitory activity against carbonic anhydrase isoforms. This study exemplifies the application of isoxazole derivatives in developing enzyme inhibitors, a critical area in drug discovery and development (Altug et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-N-phenyl-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20(15-10-6-3-7-11-15)18(21)16-12-17(19-23-16)22-13-14-8-4-2-5-9-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVSWOGZFQRBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-methyl-N-phenylisoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2735003.png)


![1-(Bromomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2735008.png)


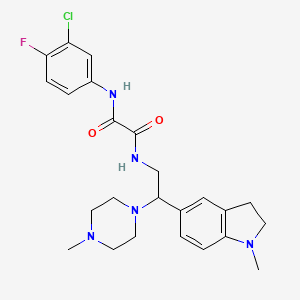
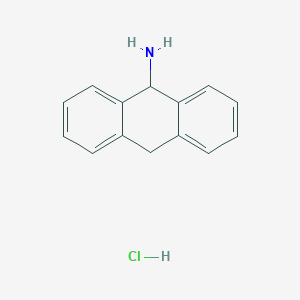
![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)
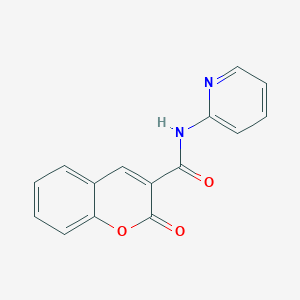
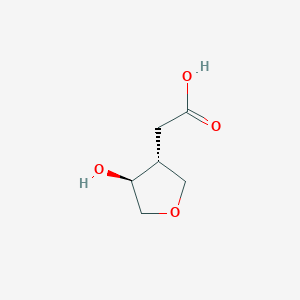
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)
